Cas no 206761-77-5 (4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride)

4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarboxamide,N-[(4-methylphenyl)sulfonyl]-, hydrochloride (1:1)
- 4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride
- 4-(4-Methyphenylsulfonyl)-semicarbazidehydrochloride
- 1-amino-3-(4-methylphenyl)sulfonylurea,hydrochloride
- AKOS015844670
- 3-amino-1-(4-methylbenzenesulfonyl)urea hydrochloride
- N-Tosylhydrazinecarboxamidehydrochloride
- N-Tosylhydrazinecarboxamide hydrochloride
- DTXSID50375033
- 206761-77-5
- SCHEMBL5117449
- FT-0682182
- Hydrazinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, hydrochloride (1:1)
- 1-amino-3-(4-methylphenyl)sulfonylurea;hydrochloride
- MFCD00060728
- N-(4-Methylbenzene-1-sulfonyl)hydrazinecarboxamide--hydrogen chloride (1/1)
- 4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride
-
- MDL: MFCD00060728
- インチ: InChI=1S/C8H11N3O3S.ClH/c1-6-2-4-7(5-3-6)15(13,14)11-8(12)10-9;/h2-5H,9H2,1H3,(H2,10,11,12);1H
- InChIKey: WIPOUWKZGVUWIE-UHFFFAOYSA-N
- SMILES: CC1=CC=C(S(=O)(NC(NN)=O)=O)C=C1.Cl
計算された属性
- 精确分子量: 265.02900
- 同位素质量: 265.029
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 315
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110A^2
じっけんとくせい
- ゆうかいてん: 192°C (dec.)
- Boiling Point: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 109.67000
- LogP: 3.22150
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride Security Information
- HazardClass:IRRITANT
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 018859-5g |
4-(4-Methyphenylsulfonyl)-semicarbazidehydrochloride |
206761-77-5 | 5g |
£101.00 | 2022-03-01 | ||
Alichem | A250001564-25g |
N-Tosylhydrazinecarboxamide hydrochloride |
206761-77-5 | 95% | 25g |
$400.00 | 2023-09-02 | |
Fluorochem | 018859-1g |
4-(4-Methyphenylsulfonyl)-semicarbazidehydrochloride |
206761-77-5 | 1g |
£35.00 | 2022-03-01 | ||
abcr | AB150976-5g |
4-(4-Methylphenylsulfonyl)semicarbazide hydrochloride, 97%; . |
206761-77-5 | 97% | 5g |
€178.00 | 2025-02-19 | |
A2B Chem LLC | AB17278-250mg |
N-Tosylhydrazinecarboxamide hydrochloride |
206761-77-5 | 250mg |
$50.00 | 2024-01-01 | ||
Crysdot LLC | CD12097404-25g |
N-Tosylhydrazinecarboxamide hydrochloride |
206761-77-5 | 95+% | 25g |
$360 | 2024-07-24 | |
A2B Chem LLC | AB17278-5g |
N-Tosylhydrazinecarboxamide hydrochloride |
206761-77-5 | 5g |
$285.00 | 2024-04-20 | ||
Fluorochem | 018859-250mg |
4-(4-Methyphenylsulfonyl)-semicarbazidehydrochloride |
206761-77-5 | 250mg |
£12.00 | 2022-03-01 | ||
A2B Chem LLC | AB17278-1g |
N-Tosylhydrazinecarboxamide hydrochloride |
206761-77-5 | 1g |
$108.00 | 2024-04-20 | ||
Ambeed | A710706-5g |
N-Tosylhydrazinecarboxamide hydrochloride |
206761-77-5 | 95% | 5g |
$161.0 | 2024-08-03 |
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride 関連文献
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochlorideに関する追加情報
4-(4-Methylphenylsulfonyl)Semicarbazide Hydrochloride: A Comprehensive Overview
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride (CAS No. 206761-77-5) is a versatile compound with significant applications in various fields, including pharmaceutical research and development. This compound is a derivative of semicarbazide, a class of compounds known for their reactivity and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to 4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride.
Chemical Structure and Properties
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride is characterized by its unique molecular structure, which includes a semicarbazide moiety and a 4-methylphenylsulfonyl group. The semicarbazide functional group is known for its ability to form stable complexes with various metal ions and its reactivity in different chemical reactions. The 4-methylphenylsulfonyl group adds additional stability and reactivity to the molecule, making it an interesting compound for both synthetic and biological studies.
The compound has the molecular formula C10H13N3O3S·HCl, with a molecular weight of approximately 280.75 g/mol. It is typically a white crystalline solid at room temperature and is soluble in water and common organic solvents such as methanol and ethanol. The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Synthesis Methods
The synthesis of 4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with semicarbazide hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine. This reaction typically proceeds via nucleophilic substitution, where the semicarbazide moiety attacks the electrophilic sulfonyl chloride group to form the desired product.
A detailed synthetic procedure involves dissolving semicarbazide hydrochloride in an appropriate solvent, such as methanol or ethanol, followed by the addition of a base to neutralize the hydrochloric acid. The 4-methylbenzenesulfonyl chloride is then added dropwise to the reaction mixture under stirring. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by filtration or precipitation and purified by recrystallization from a suitable solvent.
Biological Properties and Applications
4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride has been extensively studied for its potential biological activities, particularly in the context of pharmaceutical research. One of the key areas of interest is its antimicrobial properties. Recent studies have shown that compounds containing semicarbazide moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-methylphenylsulfonyl group may enhance these properties by increasing the lipophilicity and stability of the molecule.
In addition to antimicrobial activity, 4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride has also been investigated for its potential as an antifungal agent. Research has demonstrated that it can inhibit the growth of various fungal species, including Candida albicans and Aspergillus niger. These findings suggest that the compound may have therapeutic potential in treating fungal infections.
Beyond antimicrobial and antifungal properties, there is growing interest in exploring the anticancer potential of 4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride. Preliminary studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Further research is needed to fully understand the underlying mechanisms and to evaluate its efficacy in preclinical models.
Recent Research Advancements
The field of medicinal chemistry has seen significant advancements in recent years, with a focus on developing new compounds with improved therapeutic profiles. One notable study published in the Journal of Medicinal Chemistry explored the use of 4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride as a lead compound for developing novel antitubercular agents. The researchers synthesized a series of derivatives by modifying the semicarbazide moiety and evaluated their activity against Mycobacterium tuberculosis. Several derivatives showed promising results, with enhanced potency compared to existing drugs.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the anti-inflammatory properties of 4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride. The compound was found to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This finding suggests that it may have potential as an anti-inflammatory agent for treating conditions such as arthritis and inflammatory bowel disease.
Safety Considerations
Safety is a critical aspect when considering any compound for pharmaceutical applications. While 4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride has shown promising biological activities, it is essential to conduct thorough safety evaluations before advancing to clinical trials. Preclinical studies should focus on assessing toxicity, pharmacokinetics, and drug-drug interactions to ensure that the compound is safe for human use.
In conclusion, 4-(4-Methylphenylsulfonyl)semicarbazide Hydrochloride (CAS No. 206761-77-5) is a multifaceted compound with diverse applications in pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further development as an antimicrobial, antifungal, anticancer, and anti-inflammatory agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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